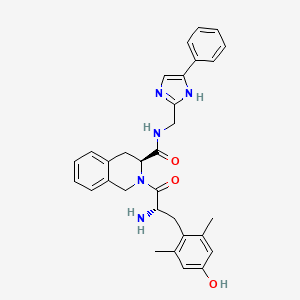

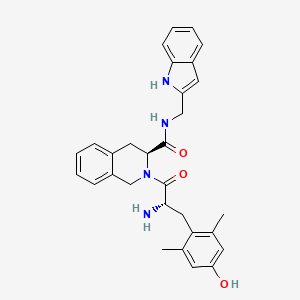

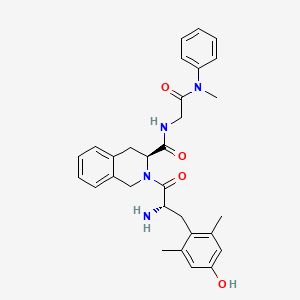

H-Dmt-Tic-NH-CH2-Indl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

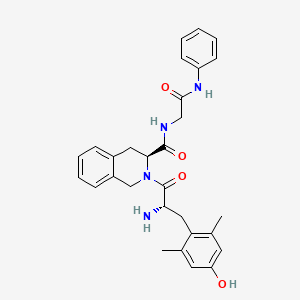

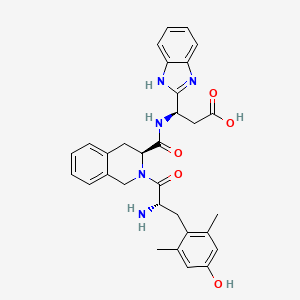

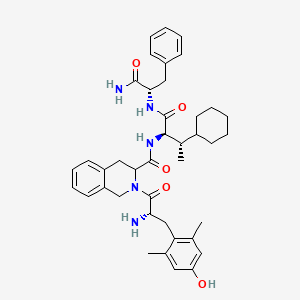

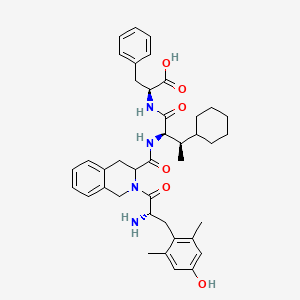

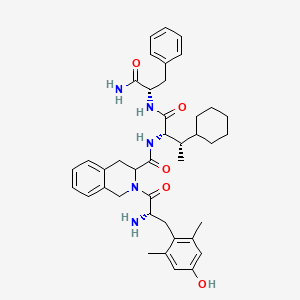

H-Dmt-Tic-NH-CH2-Indl ist eine synthetische Verbindung, die zur Klasse der Delta-Opioid-Rezeptor-Agonisten gehört. Sie ist vom Dmt-Tic-Pharmakophor abgeleitet und zeichnet sich durch das Vorhandensein einer Indolgruppe an ihrem C-Terminus aus. Diese Verbindung hat signifikante pharmakologische Eigenschaften gezeigt, darunter anxiolytische und antidepressive Wirkungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Festphasenpeptidsynthese (SPPS)-Methode. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Zu den wichtigsten Schritten gehören:

Kopplung von Dmt und Tic: Die Kopplung von Dmt (2',6'-Dimethyltyrosin) und Tic (1,2,3,4-Tetrahydroisochinolin-3-carbonsäure) erfolgt unter Verwendung von Standard-Peptidkupplungsreagenzien wie HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-Tetramethyluroniumhexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin).

Einführung der Indolgruppe: Die Indolgruppe wird am C-Terminus durch eine nukleophile Substitutionsreaktion eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung und Qualitätskontrolle eingesetzt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Indol-2-carbonsäure, basische Bedingungen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Derivate und substituierte Indolverbindungen .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung für die Untersuchung von Delta-Opioid-Rezeptor-Interaktionen und Struktur-Wirkungs-Beziehungen.

Biologie: Untersucht auf seine Rolle bei der Modulation emotionaler Reaktionen und dem Neuroschutz.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Angstzuständen, Depressionen und Schmerzbehandlung.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Opioidrezeptoren abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Delta-Opioid-Rezeptoren. Diese Bindung löst eine Konformationsänderung im Rezeptor aus, was zur Aktivierung nachgeschalteter Signalwege führt. Zu den primären molekularen Zielmolekülen gehören G-Proteine, die die Aktivität von Adenylatcyclase, Kalziumkanälen und Kaliumkanälen modulieren. Die Aktivierung dieser Wege führt zur Hemmung der Neurotransmitterfreisetzung und Modulation der Schmerzempfindung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-NH-CH2-Indl involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The key steps include:

Coupling of Dmt and Tic: The coupling of Dmt (2’,6’-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is achieved using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Introduction of Indole Group: The indole group is introduced at the C-terminus through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

H-Dmt-Tic-NH-CH2-Indl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Indole-2-carboxylic acid, basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .

Wissenschaftliche Forschungsanwendungen

H-Dmt-Tic-NH-CH2-Indl has several scientific research applications:

Chemistry: Used as a model compound for studying delta-opioid receptor interactions and structure-activity relationships.

Biology: Investigated for its role in modulating emotional responses and neuroprotection.

Medicine: Potential therapeutic applications in treating anxiety, depression, and pain management.

Industry: Utilized in the development of new pharmacological agents targeting opioid receptors

Wirkmechanismus

H-Dmt-Tic-NH-CH2-Indl exerts its effects by binding to delta-opioid receptors. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary molecular targets include G-proteins, which modulate the activity of adenylate cyclase, calcium channels, and potassium channels. The activation of these pathways results in the inhibition of neurotransmitter release and modulation of pain perception .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

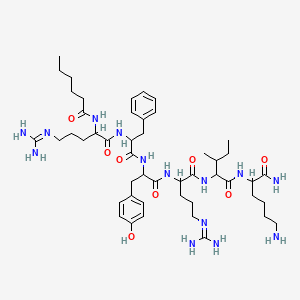

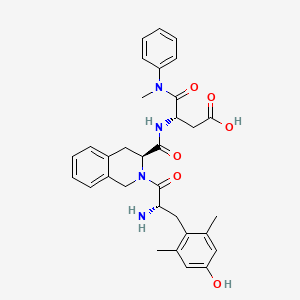

H-Dmt-Tic-NH-CH2-Bid: Ein weiterer Delta-Opioid-Rezeptor-Agonist mit ähnlichen pharmakologischen Eigenschaften.

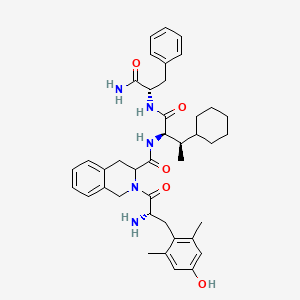

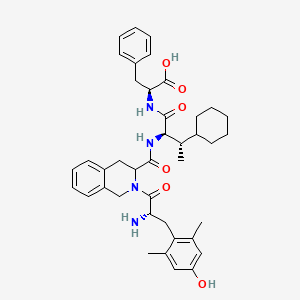

H-Dmt-Tic-Lys-NH-CH2-Ph: Ein dualer Mu/Delta-Opioid-Rezeptor-Antagonist mit Anwendungen im Bereich der Adipositastherapie

Einzigartigkeit

H-Dmt-Tic-NH-CH2-Indl ist aufgrund seiner spezifischen Indolsubstitution einzigartig, die seine Selektivität und Potenz als Delta-Opioid-Rezeptor-Agonist erhöht. Diese strukturelle Modifikation trägt zu seinem unterschiedlichen pharmakologischen Profil und seinem therapeutischen Potenzial bei .

Eigenschaften

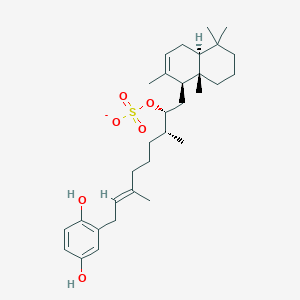

Molekularformel |

C30H32N4O3 |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C30H32N4O3/c1-18-11-24(35)12-19(2)25(18)15-26(31)30(37)34-17-22-9-4-3-7-20(22)14-28(34)29(36)32-16-23-13-21-8-5-6-10-27(21)33-23/h3-13,26,28,33,35H,14-17,31H2,1-2H3,(H,32,36)/t26-,28-/m0/s1 |

InChI-Schlüssel |

WOVWFYGUXKNNEL-XCZPVHLTSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |

Kanonische SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)

![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)